4-Nonylbenzoic acid
Overview
Description
4-Nonylbenzoic acid is an organic compound with the molecular formula C16H24O2. It is a derivative of benzoic acid, where a nonyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including material science and organic synthesis .
Scientific Research Applications
4-Nonylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Future Directions
While specific future directions for 4-Nonylbenzoic acid are not mentioned in the search results, it is noted that it is a component of liquid crystalline materials . This suggests potential applications in the field of materials science, particularly in the development of new liquid crystal displays or other optoelectronic devices.
Mechanism of Action
Target of Action
It is known that 4-nonylbenzoic acid is a component of liquid crystalline materials , suggesting that it may interact with certain molecular structures within these materials.
Mode of Action
It is known that the compound can be synthesized through iron-catalyzed cross-coupling reactions . This suggests that this compound may interact with its targets through similar chemical reactions.
Pharmacokinetics
The compound’s high yields with grignard reagents bearing ß-hydrogen atoms, exceptionally fast reaction rates at or below room temperature, ready scalability, convenient ligand-free conditions, and a surprisingly large tolerance vis-à-vis a number of functional groups that are susceptible to uncatalyzed attack by grignard reagents suggest that it may have favorable pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-nonylbenzoic acid typically involves the reaction of 4-chlorobenzoic acid methyl ester with nonylmagnesium bromide in the presence of ferric acetylacetonate as a catalyst. The reaction is carried out in tetrahydrofuran (THF) and N-methylpyrrolidinone (NMP) as solvents. The mixture is stirred at ambient temperature, followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of iron catalysts in the process makes it cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Nonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted benzoic acids.
Comparison with Similar Compounds
- 4-Octylbenzoic acid
- 4-Decylbenzoic acid
- 4-Dodecylbenzoic acid
Comparison: 4-Nonylbenzoic acid is unique due to its specific nonyl group, which imparts distinct physical and chemical properties compared to other alkylbenzoic acids. Its applications in liquid crystalline materials and its efficient synthesis using iron catalysts highlight its uniqueness .
Properties
IUPAC Name |
4-nonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRVNGMVEBEPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191664 | |
Record name | Benzoic acid, p-nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38289-46-2 | |
Record name | 4-Nonylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38289-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, p-nonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, p-nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthesis route for 4-Nonylbenzoic Acid as described in the research?
A1: The synthesis of this compound involves a Grignard reaction. [] First, 1-Bromononane is converted to Nonylmagnesium bromide. This Grignard reagent then reacts with 4-Chlorobenzoic acid methyl ester in a cross-coupling reaction facilitated by an iron catalyst. [] While the abstract doesn't explicitly detail the final steps, the process likely involves hydrolysis of the resulting ester intermediate to yield this compound.
Q2: Are there any specific challenges or considerations mentioned regarding the synthesis of this compound?
A2: The abstract mentions "waste disposal" as a keyword. [] This suggests that the synthesis of this compound may involve reagents or produce byproducts with potential environmental hazards. This highlights the importance of responsible waste management practices during the synthesis process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.